molecular formula C14H23N B169333 2-(1-Adamantyl)pyrrolidine CAS No. 180258-96-2

2-(1-Adamantyl)pyrrolidine

Cat. No. B169333
CAS RN: 180258-96-2
M. Wt: 205.34 g/mol
InChI Key: YVRRAISBZUMEJB-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)pyrrolidine is a biochemical used for proteomics research . It has a molecular formula of C14H23N and a molecular weight of 205.34 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, has been a topic of interest in organic chemistry . The synthesis often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to an adamantyl group . The InChI code for this compound is 1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.34 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Antiviral Activity

2-(1-Adamantyl)pyrrolidine and its derivatives demonstrate significant antiviral properties. For example, novel 3-(2-adamantyl)pyrrolidines have shown potent activity against influenza A virus. These derivatives are notable for having two pharmacophoric amine groups and exhibit higher activity than some conventional treatments like amantadine (Stamatiou et al., 2001). Additionally, heterocyclic rimantadine analogues containing this compound have demonstrated antiviral activity against both influenza A and B viruses, as well as HIV-1 and HIV-2 (Stamatiou et al., 2003).

Antidiabetic Properties

Certain derivatives of this compound have been identified as potent inhibitors for dipeptidyl peptidase IV (DPP-IV), making them valuable in the treatment of type 2 diabetes. For instance, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine has shown to have excellent oral bioavailability and potent antihyperglycemic activity, which is beneficial for once-a-day administration (Villhauer et al., 2003).

Anti-Inflammatory and Antimicrobial Activities

Some novel this compound derivatives exhibit significant anti-inflammatory and antimicrobial activities. For example, 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have shown promising results in vitro against a range of bacteria and the pathogenic fungus Candida albicans. These derivatives also displayed marked anti-inflammatory activity in in vivo studies using rats (Kadi et al., 2007).

Chemical Synthesis and Optimization

This compound compounds have been synthesized and optimized for various applications. For instance, the synthesis of (1-adamantyl)(alkylsulfonyl)pyrrolidines involved electrochemical desulfurization, highlighting a method for producing adamantylpyrrolidines under specific conditions (Korotaeva et al., 2008). Additionally, adamantyl carbamate inhibitors of 11β-HSD1 synthesized from 2-adamantyl carbamate derivatives of piperidines and pyrrolidines have shown potential for increased potency, stability, and selectivity in therapeutic applications (Tice et al., 2010).

Safety and Hazards

The safety data sheet for 2-(1-Adamantyl)pyrrolidine indicates that it is an irritant . Further safety and hazard information should be obtained from the manufacturer or supplier.

Future Directions

The pyrrolidine ring, a feature of 2-(1-Adamantyl)pyrrolidine, is widely used in medicinal chemistry to develop compounds for the treatment of human diseases . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

properties

IUPAC Name

2-(1-adamantyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRRAISBZUMEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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